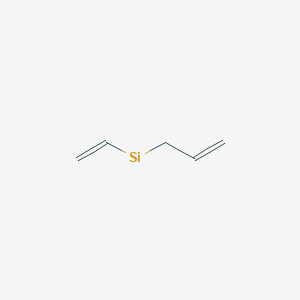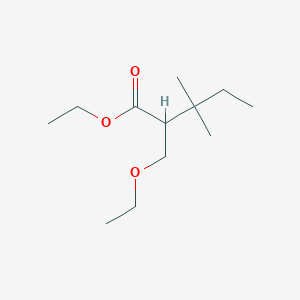![molecular formula C12H26O2Si B14267877 Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- CAS No. 185140-87-8](/img/structure/B14267877.png)
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- is an organosilicon compound with the molecular formula C12H26O2Si. This compound is known for its unique chemical structure, which includes a silicon atom bonded to three isopropyl groups and an oxiranylmethoxy group. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- typically involves the reaction of a silicon-based precursor with isopropyl groups and an oxiranylmethoxy group. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The oxiranylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce silanol derivatives, while substitution reactions may yield various substituted silanes.
Applications De Recherche Scientifique
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-based compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- involves its interaction with molecular targets and pathways. The oxiranylmethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The silicon atom plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Used in hydrosilylation reactions.
Triethylsilane: Employed in reduction reactions.
Uniqueness
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- is unique due to its specific combination of isopropyl groups and an oxiranylmethoxy group. This structure provides distinct reactivity and applications compared to other similar silanes.
Propriétés
Numéro CAS |
185140-87-8 |
|---|---|
Formule moléculaire |
C12H26O2Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
[(2S)-oxiran-2-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H26O2Si/c1-9(2)15(10(3)4,11(5)6)14-8-12-7-13-12/h9-12H,7-8H2,1-6H3/t12-/m0/s1 |
Clé InChI |
DIMNKUSNYQUYHT-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1CO1 |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


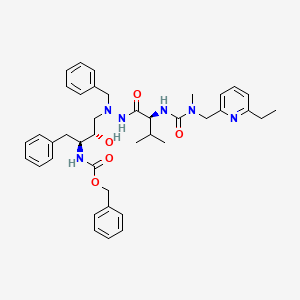

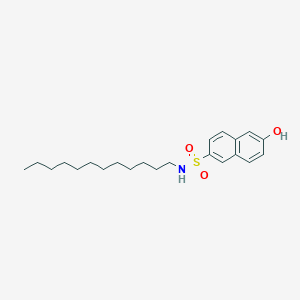
![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
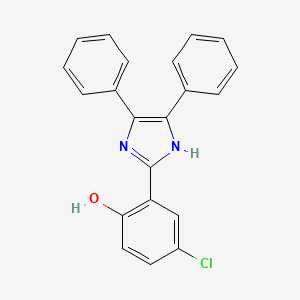
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
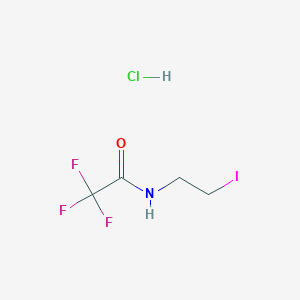

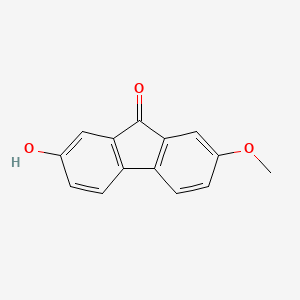
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
